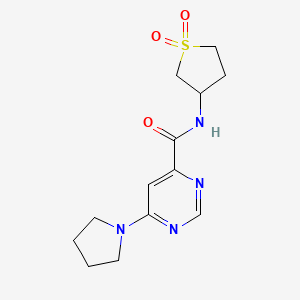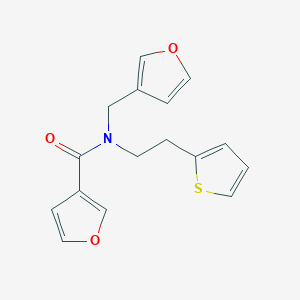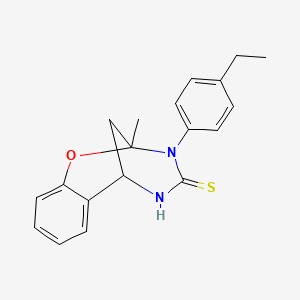
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C13H18N4O3S and its molecular weight is 310.37. The purity is usually 95%.
The exact mass of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Aromatic Polyamides
Research by Choi and Jung (2004) explored the synthesis and characterization of new aromatic polyamides containing n-alkylphenylimide units. These polymers exhibited enhanced thermal stability and excellent solubility, with glass transition temperatures between 225 and 285°C. Their amorphous nature and layered structures suggest potential applications in high-performance materials requiring thermal resistance and solubility in various solvents (Choi & Jung, 2004).
New Antiarrhythmic Agents
Hankovszky et al. (1986) synthesized N-(ω-aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamides, demonstrating their activity against aconitine-induced arrhythmia. This indicates the potential pharmacological relevance of structurally related carboxamide compounds in developing new therapeutic agents for arrhythmias (Hankovszky, Hideg, Bódi, & Frank, 1986).
Polyimides for Advanced Materials
Yang and Lin (1995) discussed the syntheses and properties of aromatic polyamides and polyimides based on bis[4-(4-aminophenoxy)phenyl]phthalimidine. These materials were noted for their excellent solubility in polar solvents and high thermal stability, making them suitable for the creation of transparent and flexible films for electronic and aerospace applications (Yang & Lin, 1995).
Derivatives of Pyrimidines and Purines
Harnden, Jarvest, and Parratt (1992) prepared pyrrolidin-1-yl derivatives of pyrimidines and purines as analogues of 2′,3′-dideoxynucleotides. This work underlines the importance of such derivatives in nucleoside and nucleotide analog research, potentially impacting antiviral and anticancer drug development (Harnden, Jarvest, & Parratt, 1992).
Novel Polyimides for High-Performance Applications
Wang et al. (2006) synthesized novel polyimides from pyridine-bridged aromatic dianhydride and various diamines. These polyimides demonstrated outstanding mechanical properties, thermal stability, and solubility in aprotic solvents, indicating potential uses in high-performance engineering and electronics (Wang et al., 2006).
Mécanisme D'action
Target of Action
The primary targets of the compound N-(1,1-dioxothiolan-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide are currently unknown. The compound is structurally related to dithiocarbamates
Mode of Action
Based on its structural similarity to dithiocarbamates , it may interact with its targets through a similar mechanism. Dithiocarbamates are known to chelate metal ions, which can disrupt the function of metal-dependent enzymes .
Biochemical Pathways
Dithiocarbamates, to which this compound is structurally related, are known to affect various biochemical pathways due to their ability to chelate metal ions . This can disrupt the function of metal-dependent enzymes, affecting a wide range of biochemical pathways.
Pharmacokinetics
The solubility of the compound and its stability in various solvents could potentially affect its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Based on its structural similarity to dithiocarbamates , it may have similar effects, such as disrupting the function of metal-dependent enzymes.
Action Environment
The action of N-(1,1-dioxothiolan-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide can be influenced by various environmental factors. For example, the solubility of the compound in various solvents can affect its bioavailability . Additionally, the stability of the compound in different pH environments could potentially affect its efficacy and stability .
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c18-13(16-10-3-6-21(19,20)8-10)11-7-12(15-9-14-11)17-4-1-2-5-17/h7,9-10H,1-6,8H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLGNTRBCITLRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]oxirane-2-carboxamide](/img/structure/B2355730.png)

![(6-chloro-4-(4-ethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2355733.png)
![6-Benzyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355734.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2355737.png)
![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![(Z)-3-[4-(2-fluorobenzoyl)-1-methylpyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2355739.png)

![2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2355742.png)
![8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2355744.png)


